CID 137156389

Description

Based on the evidence, compounds with similar PubChem IDs (e.g., betulin derivatives, oscillatoxin analogs, or synthetic intermediates) often belong to classes such as triterpenoids, steroidal substrates, or bioactive small molecules. For instance, betulin-derived inhibitors (e.g., CID 72326, CID 64971) and oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs like fused ring systems or hydroxyl/carboxyl functional groups . If CID 137156389 is a member of these classes, it may exhibit biological activities such as enzyme inhibition or substrate specificity for transporters like sodium-taurocholate cotransporting polypeptide (NTCP) .

Properties

Molecular Formula |

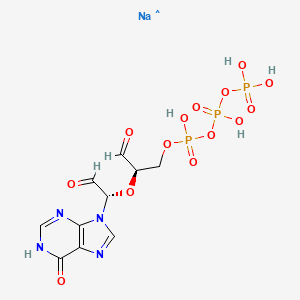

C10H13N4NaO14P3 |

|---|---|

Molecular Weight |

529.14 g/mol |

InChI |

InChI=1S/C10H13N4O14P3.Na/c15-1-6(3-25-30(21,22)28-31(23,24)27-29(18,19)20)26-7(2-16)14-5-13-8-9(14)11-4-12-10(8)17;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/t6-,7-;/m0./s1 |

InChI Key |

WLQUTJDPMHFPQC-LEUCUCNGSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O.[Na] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 137156389 involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the inclusion complexes and to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 137156389 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

CID 137156389 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

Biology: Employed in biological studies to investigate its effects on cellular processes and molecular interactions.

Industry: Utilized in industrial processes for the synthesis of high-value chemicals and materials

Mechanism of Action

The mechanism of action of CID 137156389 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural, physicochemical, and biological properties inferred from analogous compounds in the evidence.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: Betulin derivatives (e.g., CID 72326) are triterpenoids with high hydrophobicity (Log P > 8), limiting their solubility but enhancing membrane interaction . Oscillatoxin analogs (e.g., CID 101283546) feature complex polyketide-epoxide structures, correlating with marine toxin activity . Synthetic intermediates (e.g., CID 59200652) often include halogen or nitro groups, enhancing reactivity and target specificity .

Biological Targets :

- Betulinic acid (CID 64971) inhibits bile acid transporters like NTCP, while this compound may share similar steroidal substrate recognition motifs .

- CYP enzyme inhibition (e.g., CYP1A2 by CID 59200652) highlights the role of electronegative groups in active-site binding .

Physicochemical Properties: Log P and solubility trends vary widely: hydrophobic triterpenoids vs. polar oscillatoxins. This compound’s properties would depend on its functionalization. BBB permeability is rare in betulin derivatives but observed in smaller synthetic molecules (e.g., CID 59200652) .

Q & A

Q. What collaborative frameworks enhance interdisciplinary research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.